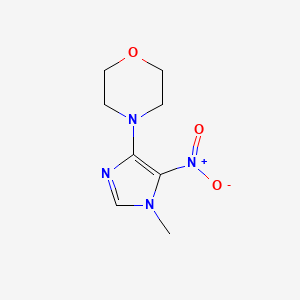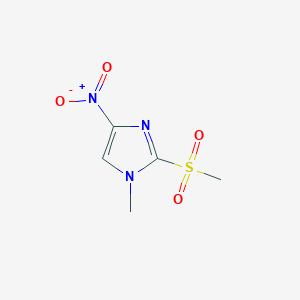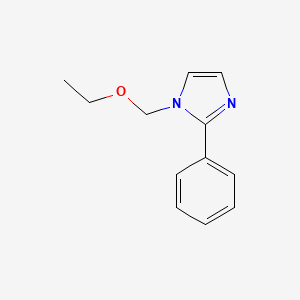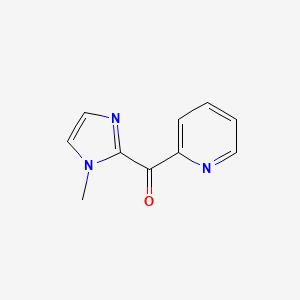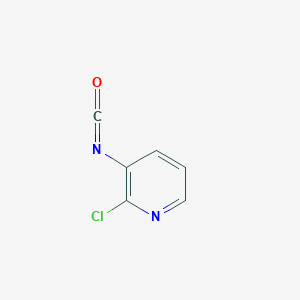
2-Chloro-3-isocyanatopyridine
概要
説明
2-Chloro-3-isocyanatopyridine is an organic compound with the molecular formula C6H3ClN2O It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isocyanate group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isocyanatopyridine typically involves the chlorination of 3-isocyanatopyridine. One common method includes the reaction of 3-isocyanatopyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3-isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands like triphenylphosphine (PPh3).
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
- Substituted pyridine derivatives
- Heterocyclic compounds
- Amines and carbon dioxide from hydrolysis
科学的研究の応用
2-Chloro-3-isocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-3-isocyanatopyridine is primarily based on its ability to react with nucleophiles and form covalent bonds with biological molecules. The isocyanate group can react with amino groups in proteins, leading to the formation of stable urea linkages. This reactivity can be exploited to modify the activity of enzymes or receptors, thereby influencing various biochemical pathways. Additionally, the compound’s ability to undergo cycloaddition reactions can be used to design molecules that can interact with specific biological targets.
類似化合物との比較
2-Chloro-3-isocyanatopyridine can be compared with other chlorinated pyridine derivatives, such as:
- 2-Chloro-5-isocyanatopyridine
- 2-Chloro-4-isocyanatopyridine
- 3-Chloro-2-isocyanatopyridine
Uniqueness:
- The position of the chlorine and isocyanate groups in this compound provides unique reactivity patterns compared to its isomers. For example, the 3-isocyanato group allows for specific cycloaddition reactions that are not possible with other isomers.
- The compound’s ability to undergo selective nucleophilic substitution at the 2-position makes it a valuable intermediate in organic synthesis.
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
2-chloro-3-isocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGWQDZZCGFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599376 | |
| Record name | 2-Chloro-3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85915-44-2 | |
| Record name | 2-Chloro-3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine](/img/structure/B3359434.png)
![1-[6-(methylamino)-3-pyridinyl]Ethanone](/img/structure/B3359435.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B3359458.png)

![6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine](/img/structure/B3359476.png)
![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)



